N-(4-(pyridin-3-yl)thiazol-2-yl)-2-(p-tolyl)acetamide
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Overview
Description
N-(4-(pyridin-3-yl)thiazol-2-yl)-2-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C17H15N3OS and its molecular weight is 309.39. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry Applications
- Phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) Inhibition: One compound closely related to N-(4-(pyridin-3-yl)thiazol-2-yl)-2-(p-tolyl)acetamide demonstrated potent and efficacious inhibition of PI3Kα and mTOR in vitro and in vivo. This indicates potential applications in cancer therapy and the treatment of diseases associated with dysregulated PI3K/mTOR signaling pathways Stec et al., 2011.
Organic Synthesis and Chemical Biology
- Heterocyclic Chemistry: Research has highlighted the versatility of compounds similar to this compound in synthesizing a variety of heterocycles, including thiazoles, pyridines, and other nitrogen-containing rings. These heterocycles have applications ranging from antifungal and insecticidal agents to potential anticancer properties, showcasing the chemical diversity and utility of this compound class in generating biologically active molecules Zhou Bing-se, 2013.
Safety and Hazards
Properties
IUPAC Name |
2-(4-methylphenyl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c1-12-4-6-13(7-5-12)9-16(21)20-17-19-15(11-22-17)14-3-2-8-18-10-14/h2-8,10-11H,9H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMNFQAEEFJTLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.